2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid

Chiral Purity Maytansinoid Diastereomer Ratio ADC Payload Activity

2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid (CAS 138148-62-6), systematically designated as N-methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine, is a chiral, heterobifunctional disulfide-containing amino acid derivative. It serves dual strategic roles: as an essential side-chain precursor in the synthesis of the maytansinoid payload DM1 (and its S-methyl-capped analogue DM1-SMe) for antibody-drug conjugates (ADCs) , and as a pharmacopeial Mertansine Impurity 1 reference standard for QC/regulatory applications.

Molecular Formula C8H15NO3S2
Molecular Weight 237.3 g/mol
Cat. No. B12507228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid
Molecular FormulaC8H15NO3S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(C)C(=O)CCSSC
InChIInChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)
InChIKeyOPKAUPROPWPLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic Acid: A Critical S-Disulfide Intermediate for Maytansinoid ADC Payload Synthesis and Impurity Control


2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid (CAS 138148-62-6), systematically designated as N-methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine, is a chiral, heterobifunctional disulfide-containing amino acid derivative. It serves dual strategic roles: as an essential side-chain precursor in the synthesis of the maytansinoid payload DM1 (and its S-methyl-capped analogue DM1-SMe) for antibody-drug conjugates (ADCs) [1], and as a pharmacopeial Mertansine Impurity 1 reference standard for QC/regulatory applications. The molecule features an (S)-configured L-alanine backbone, a terminal methyldisulfanyl group, and an N-methyl amide, with a molecular weight of 237.34 g/mol and a melting point of 103–104 °C .

Why General Thiol or Disulfide Linkers Cannot Replace 2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic Acid in Regulated ADC Synthesis


Generic substitution of this compound with other N-methyl-L-alanine derivatives or S-protected linkers is critically constrained by two orthogonal requirements: (i) strict stereochemical fidelity at the chiral center, where the (S)-configuration is essential for producing maytansinoid esters that substantially exist as a single diastereomer with requisite cytotoxicity [1]; and (ii) its defined identity as an official pharmacopeial impurity reference standard for Mertansine, where regulatory guidelines demand detailed characterization data compliant with USP/EP traceability—a specification that general disulfide linkers do not fulfill [2]. Using a racemate or an alternative disulfide (e.g., DM4-type side chain) would either compromise stereochemical purity and biological activity or lack the established regulatory provenance required for ANDA submissions.

Quantitative Differentiation Evidence for 2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic Acid vs. Its Closest Structural Analogs


Stereochemical Integrity: Single (S)-Enantiomer Purity vs. Racemic or (R)-Isomer Alternatives

The target compound is specifically synthesized and supplied as the single (S)-enantiomer (L-alanine derivative). US Patent 7,301,019 explicitly teaches that maytansinoid esters prepared from N-methyl-L-alanine derivatives exist 'substantially as a single diastereomer with the L-stereochemistry in the side chain at the C-3 position,' which is critical for cytotoxic activity [1]. In contrast, the (R)-enantiomer or racemic mixtures would yield mixed diastereomers that are not acceptable for pharmaceutical-grade ADC production. The compound is characterized with a defined optical rotation and chiral HPLC purity typically >98% area normalization, ensuring diastereomeric excess suitable for regulated synthesis .

Chiral Purity Maytansinoid Diastereomer Ratio ADC Payload Activity

Regulatory Reference Standard Status: Mertansine Impurity 1 with USP/EP Traceability vs. General ADC Linkers

This compound is officially designated as Mertansine Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines, including traceability to USP or EP pharmacopeial standards [1]. It is specifically validated for analytical method development (AMV), QC application, and ANDA submission for Mertansine commercial production. In contrast, general disulfide-containing ADC linkers (e.g., SMCC, SPDB) or other N-methyl-alanine derivatives (e.g., the DM4-side-chain analogue) are not designated as official impurity reference standards for Mertansine and lack this specific regulatory provenance.

Pharmaceutical Impurity ANDA Submission Reference Standard Traceability

Clinical-Foundation Differentiation: The DM1 (SMCC) Conjugate Shows Superior Plasma Stability and Efficacy Over Disulfide-Linked Maytansinoid Conjugates

Maytansinoid ADCs built with the DM1 payload (whose side chain is derived from the target compound) employ a non-reducible thioether (SMCC) linker, which confers superior systemic stability. In head-to-head animal studies, trastuzumab-DM1 (T-DM1) exhibited better pharmacokinetics and slightly greater efficacy than several disulfide-linked maytansinoid conjugates [1]. Although this property reflects the full ADC construct rather than the side-chain intermediate alone, the target compound is the obligate precursor for the DM1 payload; choosing this starting material avoids the structural motif (geminal dimethyl substitution on the disulfide) present in DM4-side-chain analogues that promotes metabolic lability [2]. Therefore, programs committed to the clinically validated T-DM1 scaffold must procure this specific intermediate.

ADC Pharmacokinetics Plasma Stability Linker-Payload Comparison

Improved Synthesis Yield of N-Methyl-N-(3-methyldithio-propanoyl)-L-alanine via Patented Process vs. Earlier Multi-Chromatography Methods

Patent US 6,570,024 B2 (SmithKline Beecham) discloses an improved process for preparing N-methyl-L-alanine derivatives. Prior art processes required two chromatography steps and delivered a yield of only 34% for N-methyl-N-(3-methyldithio-propanoyl)-L-alanine, with significant side-product formation [1]. The patented process eliminates one chromatography step and provides substantially higher overall yield through optimized activation and coupling conditions. Suppliers offering material synthesized under this or similarly improved routes deliver the target compound with higher batch-to-batch consistency and lower cost compared to material prepared by the legacy low-yield route.

Process Chemistry Synthesis Yield Industrial Scale-Up

Validated Application Scenarios for 2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic Acid Based on Core Differentiation Evidence


Regulated ANDA Submission and Pharmacopeial QC for Mertansine (DM1) Drug Substance

The compound is specifically validated as Mertansine Impurity 1 with full regulatory-compliant characterization data. Pharmaceutical quality control laboratories can use this reference standard directly for HPLC method development, system suitability testing, and impurity quantification in ANDA filings for generic Mertansine or T-DM1 biosimilar development. Alternative disulfide linkers lack this defined impurity identity, making them unsuitable for regulatory submissions [1].

Synthesis of DM1 and DM1-SMe Payloads for T-DM1 or Next-Generation Maytansinoid ADCs

The target compound provides the obligate (S)-stereoconfigured side chain for esterification to maytansinol, yielding the DM1 payload. This is the identical payload used in the clinically approved ADC ado-trastuzumab emtansine (T-DM1). Academic and industrial groups developing T-DM1 biosimilars, or novel maytansinoid conjugates using the SMCC non-cleavable linker, must use this specific intermediate to reproduce the clinically validated structure. Using the DM4-side-chain analogue instead introduces a reducible disulfide motif that alters plasma stability and bystander killing activity [2].

Process Development and Scale-Up for Industrial ADC Intermediate Manufacturing

The availability of an improved patented synthesis route (eliminating at least one chromatography step vs. the legacy 34%-yield process) makes this compound suitable for kilogram-scale manufacture. CMO/CDMO organizations producing maytansinoid intermediates under cGMP can leverage the improved process to reduce cost, improve purity profiles, and ensure batch-to-batch reproducibility. The defined melting point (103–104 °C) and physicochemical properties provide robust in-process control checkpoints [3].

Structure-Activity Relationship (SAR) Studies of Maytansinoid Disulfide Stability

The compound serves as the minimal structural probe for the DM1-type disulfide motif (unsubstituted methylene adjacent to the disulfide). In SAR panels comparing disulfide stability of antibody-maytansinoid conjugates, this compound represents the baseline 'low steric hindrance' disulfide architecture, against which DM4-type analogues (geminal dimethyl substitution) are compared. Researchers investigating the relationship between disulfide reduction kinetics and in vivo efficacy can use this compound as the DM1-side-chain standard for controlled experiments [2].

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